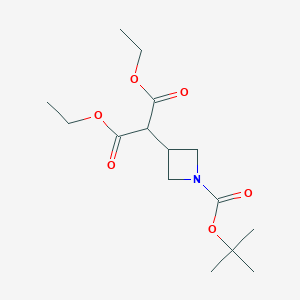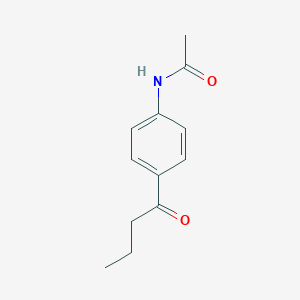
N-(4-Butyrylphenyl)acetamide
Descripción general
Descripción
N-(4-Butyrylphenyl)acetamide, also known as N-(p-butyrylphenyl)acetamide, is a chemical compound that belongs to the class of amides. It is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and methanol. N-(4-Butyrylphenyl)acetamide has been widely studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system, which is involved in pain perception, inflammation, and neuroprotection. N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to bind to the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to CB2, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide can modulate the activity of immune cells and reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in experiments. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively tested for toxicity, which means that its safety profile is not well established.
Direcciones Futuras
There are several future directions for research on N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its interaction with the endocannabinoid system. This could lead to the development of new drugs that target the CB2 receptor and have analgesic, anti-inflammatory, and neuroprotective effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Finally, more research is needed to establish its safety profile and potential side effects, particularly with long-term use.
Aplicaciones Científicas De Investigación
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, which makes it a potential candidate for the development of new pain management drugs. It has also been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions like arthritis. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
Número CAS |
13211-00-2 |
|---|---|
Nombre del producto |
N-(4-Butyrylphenyl)acetamide |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(4-butanoylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
NYUNVUICRAJDLH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)NC(=O)C |
Sinónimos |
N-(4-butyrylphenyl)acetamide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

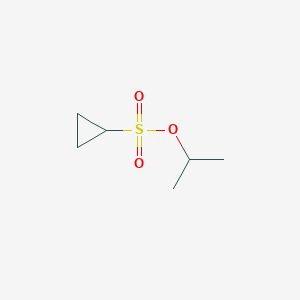
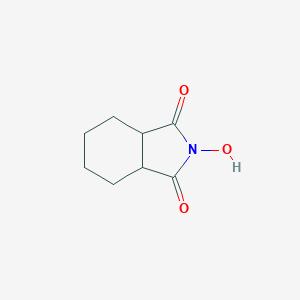
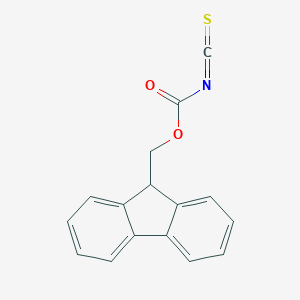
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
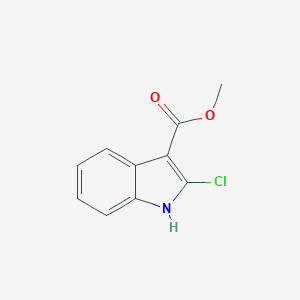
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
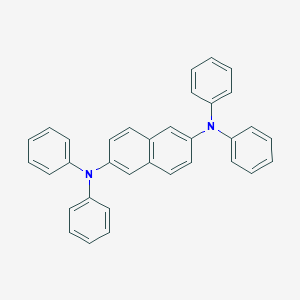
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
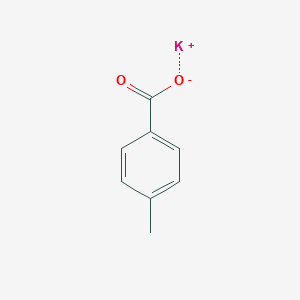
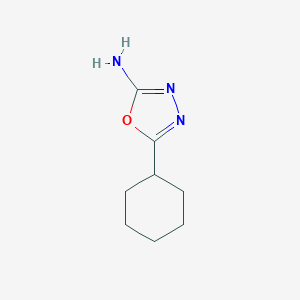
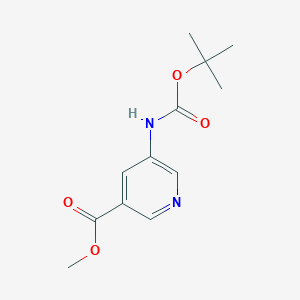
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
